Lynronne-2

Acinetobacter baumannii Membrane permeabilization Antimicrobial peptides

Batch-inconsistent antimicrobial peptides undermine reproducible efficacy and mechanism-of-action studies. Lynronne-2 solves this with precisely defined, non-interchangeable properties: • Lower membrane destabilization vs. Lynronne-1/3 enables dissection of non-lytic killing pathways in A. baumannii. • 42% intact peptide after 6 h in 25% serum - a wider temporal window for PK/PD models vs. Lynronne-3 (34%). • Synergy with gentamicin (FICI = 0.25) supports dose-reduction strategies against MDR A. baumannii. • 2.6-fold higher IC50 (704.2 μg/mL) on HaCaT keratinocytes vs. Lynronne-1 reduces confounding cytotoxicity in topical studies.

Molecular Formula C111H185N39O23
Molecular Weight 2433.9 g/mol
Cat. No. B12369086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLynronne-2
Molecular FormulaC111H185N39O23
Molecular Weight2433.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CNC=N4)N
InChIInChI=1S/C111H185N39O23/c1-15-61(11)87(105(171)131-54-86(155)135-76(42-57(3)4)99(165)145-81(47-66-33-35-69(152)36-34-66)102(168)139-73(30-23-39-127-109(118)119)95(161)146-82(49-68-52-125-56-133-68)98(164)134-63(13)90(156)141-80(92(158)130-53-85(115)154)46-65-26-18-17-19-27-65)148-97(163)75(32-25-41-129-111(122)123)140-107(173)89(64(14)151)150-104(170)79(45-60(9)10)144-101(167)78(44-59(7)8)143-94(160)71(28-20-21-37-112)137-103(169)83(50-84(114)153)147-106(172)88(62(12)16-2)149-96(162)74(31-24-40-128-110(120)121)136-93(159)72(29-22-38-126-108(116)117)138-100(166)77(43-58(5)6)142-91(157)70(113)48-67-51-124-55-132-67/h17-19,26-27,33-36,51-52,55-64,70-83,87-89,151-152H,15-16,20-25,28-32,37-50,53-54,112-113H2,1-14H3,(H2,114,153)(H2,115,154)(H,124,132)(H,125,133)(H,130,158)(H,131,171)(H,134,164)(H,135,155)(H,136,159)(H,137,169)(H,138,166)(H,139,168)(H,140,173)(H,141,156)(H,142,157)(H,143,160)(H,144,167)(H,145,165)(H,146,161)(H,147,172)(H,148,163)(H,149,162)(H,150,170)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t61-,62-,63-,64+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,87-,88-,89-/m0/s1
InChIKeyFTMIQNOTEBBQKO-LHHMBZKYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lynronne-2 Antimicrobial Peptide: Sourcing Guide for Rumen-Derived Cationic AMPs


Lynronne-2 is a cationic antimicrobial peptide (AMP) derived from the bovine rumen metagenome, with the amino acid sequence HLRRINKLLTRIGLYRHAFG-NH₂ and a molecular weight of 2433.9 Da [1]. It exhibits an alpha-helical secondary structure in membrane-mimetic environments and belongs to the Lynronne peptide family alongside Lynronne-1 and Lynronne-3 [2]. Lynronne-2 demonstrates antimicrobial activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative priority pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa [1][3].

Why Lynronne-2 Cannot Be Interchanged with Lynronne-1 or Lynronne-3 in Experimental Design


Despite belonging to the same Lynronne family, Lynronne-1, Lynronne-2, and Lynronne-3 exhibit distinct, non-interchangeable functional profiles in key experimental parameters. Lynronne-2 displays a unique combination of intermediate membrane-destabilizing potency, species-specific antibacterial activity patterns, and superior serum stability that differentiates it from its analogs [1]. Notably, Lynronne-1 and Lynronne-3 demonstrate higher membrane-destabilizing action against A. baumannii compared to Lynronne-2 [1], yet Lynronne-2 exhibits greater stability in serum relative to Lynronne-3 [2]. Substitution without accounting for these divergent properties will compromise experimental reproducibility and may yield misleading conclusions regarding efficacy, pharmacokinetics, or mechanism of action.

Lynronne-2 Evidence Guide: Quantified Differentiation Against Closest Analogs


Lynronne-2 Exhibits Distinct Membrane-Destabilizing Activity Profile Compared to Lynronne-1 and Lynronne-3 Against A. baumannii

In fluorescence-based membrane destabilization assays against A. baumannii, Lynronne-1 and Lynronne-3 demonstrated significantly higher membrane-destabilizing action compared to Lynronne-2, a finding corroborated by transcriptomic analysis [1]. Transmission electron microscopy further confirmed that Lynronne-2 produces a distinct morphological phenotype relative to its analogs: at 4× MIC concentration over 60 minutes, Lynronne-1 and Lynronne-3 induced vacuole aggregation at the bacterial membrane (indicating severe membrane damage), whereas Lynronne-2 did not produce comparable vacuolization [2].

Acinetobacter baumannii Membrane permeabilization Antimicrobial peptides

Lynronne-2 Demonstrates Defined Additive and Synergistic Interactions with Conventional Antibiotics

Checkerboard MIC assays against A. baumannii revealed that Lynronne-2 demonstrates additive effects with amoxicillin and erythromycin (FICI = 0.5) and synergistic activity with gentamicin (FICI = 0.25) [1]. In contrast, Lynronne-1 exhibited no additive or synergistic effects with any of these antibiotics (FICI = 1 for amoxicillin, erythromycin, and gentamicin) [1]. Lynronne-3 displayed a profile similar to Lynronne-2 (FICI = 0.5 with amoxicillin and erythromycin; FICI = 0.25 with gentamicin) [1].

Antibiotic synergy FICI Combination therapy Acinetobacter baumannii

Lynronne-2 Exhibits Superior Serum Stability Compared to Lynronne-3 in Ex Vivo Degradation Assays

In 25% serum stability assays, Lynronne-2 maintained ≥60% intact peptide after 2 hours and ≥42% after 6 hours, compared to Lynronne-3 which retained ≥88% at 2 hours but only ≥34% at 6 hours [1]. This indicates that while Lynronne-3 shows greater short-term stability, Lynronne-2 demonstrates superior long-term stability (6-hour time point: 42% vs. 34% retention) [1].

Serum stability Peptide degradation Pharmacokinetics

Lynronne-2 Exhibits Minimal Cytotoxicity with Quantified Selectivity in Mammalian Cell Assays

Cytotoxicity profiling against human cell lines revealed that Lynronne-2 exhibits no cytotoxic activity against HUVEC and HepG2 cells at the highest concentration tested (128 μg/mL) [1]. Against HaCaT keratinocytes and Caco-2 intestinal epithelial cells, Lynronne-2 demonstrated IC50 values of 704.2 μg/mL and >1000 μg/mL, respectively [2]. By comparison, Lynronne-1 exhibited lower IC50 values of 271.0 μg/mL (HaCaT) and 454.6 μg/mL (Caco-2), indicating that Lynronne-2 is 2.6-fold less cytotoxic to HaCaT cells than Lynronne-1 [2].

Cytotoxicity Selectivity index Mammalian cell toxicity

Lynronne-2 All-D Enantiomer (Lynronne 2Dall) Demonstrates Potent Antimycobacterial Activity with Intracellular Efficacy

The all-D enantiomer of Lynronne-2 (Lynronne 2Dall) exhibits improved antibacterial activity compared to its L-form counterpart and has been identified as one of the most active peptides against all tested mycobacteria, including M. tuberculosis, M. abscessus, M. marinum, and M. smegmatis [1]. Critically, Lynronne 2Dall demonstrates activity against intramacrophagic replicating M. tuberculosis H37Rv with very limited toxicity towards human cells and no hemolytic activity at its respective MIC [1]. This intracellular activity profile differentiates it from many conventional antimycobacterial agents that lack efficacy against intracellular bacterial reservoirs.

Mycobacterium tuberculosis All-D enantiomer Intracellular activity

Lynronne-2 Procurement Scenarios: Optimal Research and Industrial Applications Based on Verified Evidence


Combination Therapy Studies with Aminoglycoside Antibiotics Against A. baumannii

Lynronne-2 is uniquely suited for combination therapy studies pairing cationic AMPs with gentamicin against multidrug-resistant A. baumannii. The demonstrated synergistic interaction (FICI = 0.25) between Lynronne-2 and gentamicin enables investigators to evaluate dose-reduction strategies or assess resensitization of aminoglycoside-resistant clinical isolates [1]. Lynronne-1, which lacks this synergistic interaction (FICI = 1), is not a suitable substitute for this specific application.

Mechanistic Studies of Non-Membranolytic AMP Activity in Gram-Negative Pathogens

Given that Lynronne-2 exhibits lower membrane-destabilizing action against A. baumannii compared to Lynronne-1 and Lynronne-3—a finding corroborated by both fluorescence-based assays and TEM imaging showing absence of membrane vacuolization—this compound serves as a critical tool for dissecting alternative, non-membranolytic mechanisms of AMP action in Gram-negative priority pathogens [1][2]. Procuring Lynronne-2 rather than Lynronne-1 is essential for experimental designs aiming to interrogate intracellular targeting or non-lytic bacterial killing pathways.

Ex Vivo and In Vivo Studies Requiring Extended Peptide Serum Stability

For experimental protocols requiring sustained peptide bioavailability beyond 2 hours in serum-containing environments, Lynronne-2 offers a quantifiable stability advantage over Lynronne-3. With 42% intact peptide retention at 6 hours versus Lynronne-3's 34% retention in 25% serum, Lynronne-2 provides a wider temporal window for efficacy readouts in ex vivo infection models or in vivo pharmacokinetic assessments [1]. This differential stability should inform compound selection when time-dependent exposure is a critical experimental variable.

Topical and Dermal Formulation Development Requiring Reduced Keratinocyte Cytotoxicity

Lynronne-2 demonstrates a 2.6-fold higher IC50 (lower cytotoxicity) against HaCaT human keratinocytes (704.2 μg/mL) compared to Lynronne-1 (271.0 μg/mL), making it the preferred Lynronne family member for topical or dermal formulation studies where keratinocyte exposure is anticipated [1]. Investigators developing wound infection models, evaluating skin irritation potential, or assessing localized delivery systems should prioritize Lynronne-2 over Lynronne-1 to minimize confounding cytotoxicity in tissue-level assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lynronne-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.